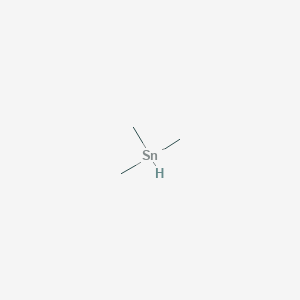
Trimethylstannane
概要
説明
Trimethylstannane, also known as trimethylstannylmethane, is an organotin compound with the chemical formula (CH₃)₃SnH. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a tin atom bonded to three methyl groups and one hydrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: Trimethylstannane can be synthesized through several methods. One common method involves the reaction of tin tetrachloride (SnCl₄) with methylmagnesium chloride (CH₃MgCl) in an ether solvent. The reaction proceeds as follows:
SnCl4+3CH3MgCl→(CH3)3SnCl+MgCl2
The resulting trimethylstannyl chloride is then reduced with lithium aluminum hydride (LiAlH₄) to produce this compound:
(CH3)3SnCl+LiAlH4→(CH3)3SnH+LiCl+AlH3
Industrial Production Methods: In industrial settings, this compound is often produced through the direct reaction of tin with methyl iodide (CH₃I) in the presence of a catalyst. This method is preferred due to its efficiency and scalability.
化学反応の分析
Types of Reactions: Trimethylstannane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethyltin oxide ((CH₃)₃Sn₂O).
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are often used.
Major Products:
Oxidation: Trimethyltin oxide ((CH₃)₃Sn₂O)
Reduction: Various lower oxidation state tin compounds
Substitution: Trimethylstannyl halides ((CH₃)₃SnX, where X is a halogen)
科学的研究の応用
Trimethylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: this compound derivatives are used in the study of biological systems and as probes in biochemical assays.
Medicine: Organotin compounds, including this compound, are investigated for their potential use in pharmaceuticals and as antifungal agents.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in the manufacturing of plastics.
作用機序
The mechanism of action of trimethylstannane involves its ability to form stable carbon-tin bonds. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in. For example, in biological systems, this compound can interact with cellular components, leading to various biochemical effects.
類似化合物との比較
Trimethylstannane can be compared with other organotin compounds such as:
Dimethyltin dichloride ((CH₃)₂SnCl₂): Used in similar applications but has different reactivity due to the presence of two methyl groups and two chlorine atoms.
Tetramethyltin ((CH₃)₄Sn): Contains four methyl groups and is used in different types of chemical reactions.
Tributyltin hydride ((C₄H₉)₃SnH): Another organotin compound with different alkyl groups, used in various industrial applications.
This compound is unique due to its specific structure, which provides distinct reactivity and applications compared to other organotin compounds.
特性
IUPAC Name |
trimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.Sn.H/h3*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHQRARQNZOXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SnH](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-73-8, 17272-57-0 | |
| Record name | Trimethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













